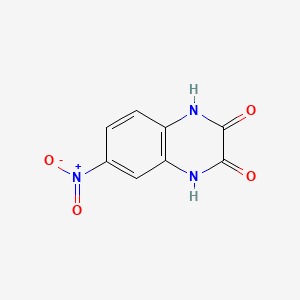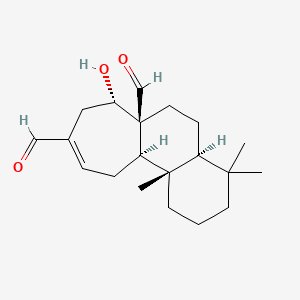
Galanal A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanal A is a secondary alcohol and is a part of the Galangal species, which is a member of the Zingiberaceae family . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .
Synthesis Analysis
The first total synthesis of Galanal A and B has been achieved from naturally occurring geraniol . Key steps in this synthesis are the use of a Lewis acid assisted chiral Brønsted acid (chiral LBA) mediated cationic polyene cyclization and a titanocene-mediated radical cyclization for the asymmetric assembly of the “AB” ring and the construction of the all-carbon quaternary center at the junction of the “BC” ring, respectively .Molecular Structure Analysis
Galanal A has a molecular formula of C20H30O3 . Its InChI isInChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 . Chemical Reactions Analysis
Galanal A has been found to inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan . Galanal A attenuated L-kynurenine formation with an IC50 value of 7.7 µM in the assay system using recombinant human IDO1, and an IC50 value of 45 nM in the cell-based assay .Physical And Chemical Properties Analysis
Galanal A is a secondary alcohol . It’s a part of the Galangal species, which is known for its sharp, citrusy notes and slightly piney aroma . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .Scientific Research Applications
Synthesis and Chemical Characteristics
- Galanal A, a labdane diterpene, has been synthesized from commercially available (+)-sclareolide. Key steps in this synthesis include a Wittig reaction and titanocene-mediated radical cyclization, marking the first chemical synthesis of galanal A and B (Kumar & Chein, 2014).
- Another approach for the total synthesis of galanal A and B from geraniol was reported, involving Lewis acid-assisted chiral Brønsted acid-mediated cationic polyene cyclization and titanocene-mediated radical cyclization (Lin & Chein, 2017).
Biological Activities and Potential Therapeutic Applications
- Galanal A has demonstrated significant inhibitory effects on Indoleamine 2,3-Dioxygenase (IDO) 1, a key enzyme in L-tryptophan degradation with an important role in immunomodulation. This inhibition may have potential therapeutic applications for immune-related diseases (Yamamoto et al., 2014).
- In a study on human T lymphoma Jurkat cells, galanals A and B induced apoptotic cell death, suggesting their potential as anticancer agents. This apoptosis was characterized by DNA fragmentation, caspase-3 activation, and mitochondrial involvement (Miyoshi et al., 2003).
- Galanal A and B were also found to exhibit antimicrobial activities against Gram-positive bacteria and yeasts. This was observed in a study examining diterpene dialdehydes from the myoga (Zingiber mioga Roscoe) plant (Abe et al., 2004).
Mechanism of Action
properties
CAS RN |
104086-74-0 |
|---|---|
Product Name |
Galanal A |
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4aS,6aS,7S,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde |
InChI |
InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 |
InChI Key |
UDKRLAJJSYRYRU-VYMYIBDJSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@@H]3O)C=O)C=O)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
synonyms |
galanal A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)
![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)

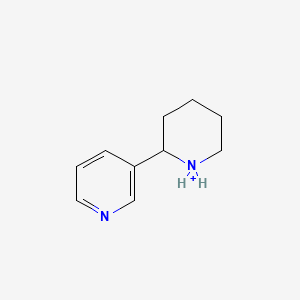
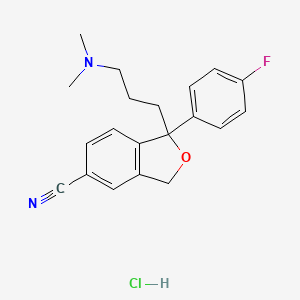
![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)
![3-ethyl-1-(2-furanylmethyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1228366.png)
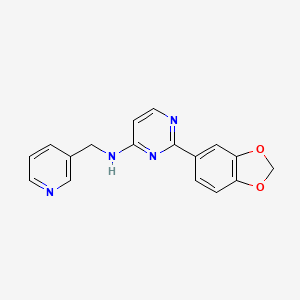
![N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1228369.png)
![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)
